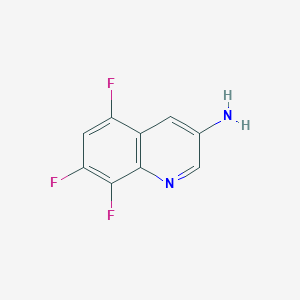

5,7,8-Trifluoroquinolin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7,8-Trifluoroquinolin-3-amine is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8-Trifluoroquinolin-3-amine typically involves the introduction of fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution of fluorine atoms on a pre-formed quinoline scaffold. For example, the treatment of 5,7,8-trifluoroquinoline with dimethylphosphano reagents can yield various fluorinated derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. The process typically requires stringent control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5,7,8-Trifluoroquinolin-3-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the quinoline ring can be substituted by nucleophiles under appropriate conditions.

Cyclization and Cycloaddition: These reactions can be used to form more complex ring systems.

Cross-Coupling Reactions: These reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include organometallic compounds and phosphano reagents.

Cyclization and Cycloaddition: These reactions often require catalysts and specific reaction conditions, such as high temperature and pressure.

Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cyclization and cycloaddition can form more complex polycyclic structures .

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Industry: Fluorinated quinolines are used in the production of liquid crystals and dyes.

Mécanisme D'action

The mechanism of action of 5,7,8-Trifluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and DNA. For example, fluoroquinolones, a related class of compounds, inhibit bacterial DNA synthesis by stabilizing the enzyme-DNA complex, leading to cell death . The exact molecular targets and pathways for this compound may vary depending on its specific application.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6,8-Trifluoroquinolin-3-amine: Another fluorinated quinoline with similar properties and applications.

Fluoroquinolones: A class of antibacterial agents that include compounds like ciprofloxacin and moxifloxacin.

Other Fluorinated Quinolines: Various derivatives with different substitution patterns on the quinoline ring.

Uniqueness

5,7,8-Trifluoroquinolin-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of fluorine atoms at the 5, 7, and 8 positions of the quinoline ring can enhance its stability and interaction with molecular targets, making it a valuable compound for research and industrial applications .

Activité Biologique

5,7,8-Trifluoroquinolin-3-amine is a fluorinated derivative of quinoline that has garnered attention for its potential biological activities. This compound is characterized by the presence of three fluorine atoms at the 5, 7, and 8 positions on the quinoline ring, which significantly influences its chemical reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H5F3N2. The presence of fluorine atoms enhances lipophilicity and alters the electronic properties of the molecule, which can affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi. The trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes and inhibit essential enzymes such as DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and cell death .

- Anticancer Activity : Fluorinated quinolines have been explored for their anticancer properties. They can induce apoptosis in cancer cells through mechanisms involving DNA damage and inhibition of cell cycle progression .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

| Study | Biological Activity | Tested Concentration | Results |

|---|---|---|---|

| Study A | Antibacterial (MRSA) | 0.5 - 100 µg/mL | MIC = 1.0 µg/mL |

| Study B | Anticancer (HeLa cells) | 0 - 200 µM | No cytotoxicity at ≤200 µM |

| Study C | Antifungal | 1 - 50 µg/mL | Inhibition >80% at 10 µg/mL |

Case Studies

- Antimicrobial Efficacy Against MRSA : A study evaluated the activity of a series of fluorinated quinolines against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with trifluoromethyl substitutions exhibited lower MIC values compared to their non-fluorinated counterparts, suggesting enhanced potency due to increased lipophilicity .

- Cytotoxicity in Cancer Cells : Research involving HeLa cells demonstrated that this compound showed no significant cytotoxic effects at concentrations up to 200 µM. This indicates a favorable therapeutic index for potential anticancer applications .

- Inhibition of Fungal Growth : In another study focusing on antifungal activity, derivatives including trifluorinated quinolines were tested against various fungal strains. Results showed significant inhibition rates at low concentrations, supporting their potential as antifungal agents .

Propriétés

Formule moléculaire |

C9H5F3N2 |

|---|---|

Poids moléculaire |

198.14 g/mol |

Nom IUPAC |

5,7,8-trifluoroquinolin-3-amine |

InChI |

InChI=1S/C9H5F3N2/c10-6-2-7(11)8(12)9-5(6)1-4(13)3-14-9/h1-3H,13H2 |

Clé InChI |

STNSSBSBNYOTMM-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=NC2=C1C(=CC(=C2F)F)F)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.